Physicochemical Differentiation: C2-Ethyl vs. C2-Methyl Lipophilicity and Steric Bulk
The C2-ethyl group of 2-ethylquinolin-6-amine (molecular weight 172.23) increases both lipophilicity and steric bulk compared to the 2-methyl analog (2-methylquinolin-6-amine, MW 158.20). The computed logP for 6-aminoquinoline (C2-unsubstituted) is approximately 1.28, while the addition of a single ethyl group at C2 is estimated to raise logP by approximately +0.8 to +1.0 units based on Hansch π-contribution values for alkyl substitution on aromatic heterocycles . The melting point differential—2-methylquinolin-6-amine melts at 186–188 °C [1], whereas 2-ethylquinolin-6-amine lacks reported crystalline melting point data in the open literature, consistent with altered crystalline packing—further supports non-interchangeability in formulation and solid-state handling contexts.
| Evidence Dimension | Estimated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 2-Ethylquinolin-6-amine: estimated logP ≈ 2.1–2.3 (based on fragment-based calculation methods; no experimental logP reported) |
| Comparator Or Baseline | 6-Aminoquinoline (unsubstituted, CAS 580-15-4): experimental logP = 1.28; 2-Methylquinolin-6-amine: estimated logP ≈ 1.7–1.9 |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.0 relative to unsubstituted parent; ≈ +0.3 to +0.5 relative to 2-methyl analog |
| Conditions | In silico prediction (fragment-based / Hansch π-method); no experimental shake-flask or HPLC-derived logP available |
Why This Matters
Higher lipophilicity translates into altered membrane permeability and tissue distribution profiles, making 2-ethylquinolin-6-amine a distinct candidate for CNS-targeted or intracellular-target medicinal chemistry programs where logP tuning is critical.
- [1] MolAid / Chemsrc. 6-Amino-2-methylquinoline (2-Methylquinolin-6-amine). CAS 65079-19-8. Melting point: 186-188 °C; Molecular weight: 158.20; Density: 1.169 g/cm³; Boiling point: 322.9 °C at 760 mmHg. View Source
